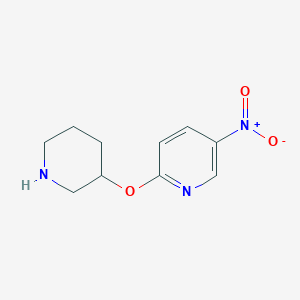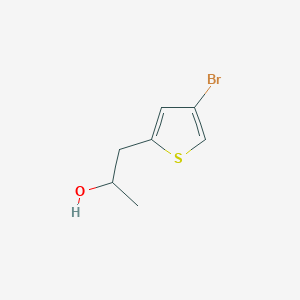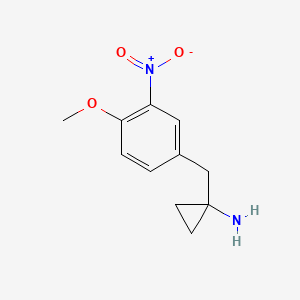
1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is characterized by a cyclopropane ring attached to a benzyl group that is substituted with a methoxy group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine typically involves the formation of the cyclopropane ring through the reaction of carbenes with alkenes. One common method is the Simmons-Smith reaction, where a carbene is generated in situ from reagents such as diiodomethane and zinc-copper couple . The benzyl group can be introduced through nucleophilic substitution reactions, where a suitable benzyl halide reacts with cyclopropanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reagents are combined in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The methoxy group can be demethylated using strong acids or bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Substitution: Benzyl halides, sodium hydride (NaH), dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include substituted cyclopropanamines, where the functional groups on the benzyl ring are modified. For example, reduction of the nitro group yields 1-(4-Methoxy-3-aminobenzyl)cyclopropan-1-amine .
Aplicaciones Científicas De Investigación
1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxybenzyl)cyclopropan-1-amine: Similar structure but lacks the nitro group.
1-(3-Nitrobenzyl)cyclopropan-1-amine: Similar structure but lacks the methoxy group.
1-(4-Methoxy-3-nitrophenyl)cyclopropane: Similar structure but lacks the amine group.
Uniqueness
1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine is unique due to the presence of both methoxy and nitro groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the cyclopropane ring makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
1-[(4-methoxy-3-nitrophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H14N2O3/c1-16-10-3-2-8(6-9(10)13(14)15)7-11(12)4-5-11/h2-3,6H,4-5,7,12H2,1H3 |
Clave InChI |
LYHLHSBSWPQXDF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC2(CC2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


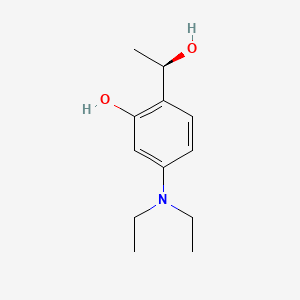

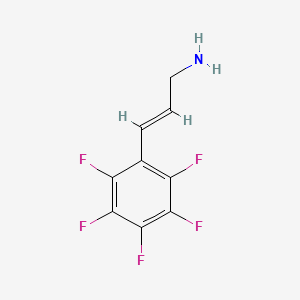

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic Acid](/img/structure/B13609371.png)

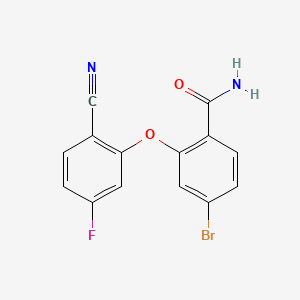
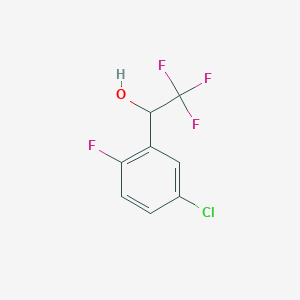
![{1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B13609396.png)
![1-[(6-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13609398.png)
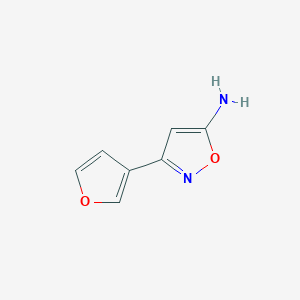
![2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13609426.png)
